molecular formula C14H17NO2 B1284171 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one CAS No. 81514-40-1

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Cat. No. B1284171
CAS RN: 81514-40-1
M. Wt: 231.29 g/mol
InChI Key: QNGMGMDGAYWQHD-UHFFFAOYSA-N
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Description

The compound 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is a bicyclic structure that is part of a class of compounds known for their utility in medicinal chemistry and drug discovery due to their constrained conformation which can mimic the natural peptidic structures. These compounds are often used as peptidomimetics, which are molecules that mimic the structure of peptides and can modulate biological processes similarly to the natural counterparts .

Synthesis Analysis

The synthesis of related bicyclic structures often involves multistep reactions that include Michael addition, cycloaddition, and condensation reactions. For instance, the synthesis of azabicycloalkane amino acids, which are similar in structure to 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, has been reported using a Michael addition of N-diphenylmethyleneglycine tert-butyl ester to an acyclic gamma-vinyl ketone, followed by hydrogenolysis to give the fused ring system . Additionally, intramolecular 1,3-dipolar cycloaddition has been used to prepare polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes, which are structurally related to the compound of interest .

Molecular Structure Analysis

The molecular structure of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one and its analogs is characterized by a rigid framework that can adopt specific conformations. For example, acyl derivatives of 9-azabicyclo[3.3.1]nonan-3α-ols have been studied by NMR spectroscopy, revealing preferred conformations in solution . The rigidity and conformational preferences of these molecules are crucial for their biological activity as they can closely mimic the three-dimensional structure of peptides.

Chemical Reactions Analysis

The bicyclic structures similar to 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one can undergo various chemical reactions. For instance, the synthesis of 9-azabicyclo[3.3.1]nonane N-oxyl, a nitroxyl radical, involves a three-step synthetic route that includes oxidation reactions . Additionally, the synthesis of 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones involves condensation and iodolactonization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these bicyclic compounds are influenced by their molecular structure. For example, the synthesis and properties of 3-thia-9-azabicyclo[3.3.1]nonan-7-one, which contains a sulfur atom in the ring system, have been explored, and some spectral and chemical properties reported . The presence of heteroatoms such as oxygen and sulfur in the ring system can significantly affect the electronic properties and reactivity of these compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one has been synthesized through various methods, often involving Dieckmann condensation and reactions with sodium sulfide and benzylamine. Its spectral and chemical properties have been studied, indicating its utility in further chemical research and synthesis (Ho & Lin, 1997).

Stereochemical and Conformational Studies

  • Research on 3,7-diheterabicyclo[3.3.1]nonan-9-ones, which are structurally similar to 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, has revealed interesting stereochemical and conformational properties. These studies are crucial for understanding the chemical behavior and potential applications of these compounds (Tran et al., 2007).

Conformational Analysis Using NMR Spectroscopy

  • Detailed conformational analysis of similar compounds, using 1H NMR spectroscopy, has shown that these molecules exist in specific conformations in solution. This information is valuable for designing drugs and understanding their interactions at the molecular level (Klepikova et al., 2003).

Applications in Organic Synthesis

  • The molecule and its derivatives have been used in various organic synthesis processes. For example, functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones have been prepared through specific condensation and cyclization reactions. These methods demonstrate the compound’s versatility in organic synthesis (Ullah et al., 2005).

Medicinal Chemistry and Drug Design

  • Although specific studies directly relating to 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one in medicinal chemistry are not available, its structural analogs have been explored for potential antimicrobial properties. These studies indicate a broader potential for similar compounds in drug discovery (Parthiban et al., 2009).

Safety And Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14-6-12-9-17-10-13(7-14)15(12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGMGMDGAYWQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(N2CC3=CC=CC=C3)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576129
Record name 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

CAS RN

81514-40-1
Record name 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring mixture of 2,5-dihydrofuran (3.5 g, 49.9 mmol) in CH2Cl2/MeOH (10:1) at −78° C. was added NaHCO3 (3.5 g). An excess of ozone was bubbled into this mixture for 45 min. The resulting mixture was then purged with a stream of N2 for 10 min at −78° C. To this reaction mixture was added PPh3 (6.6 g, 25 mmol). The reaction mixture was slowly warmed up to room temperature over 48 h. The reaction mixture was filtered to remove solid NaHCO3 and then concentrated to half of its original volume under reduced pressure. To this crude mixture was added water (10 mL). Acetone-1,3-dicarboxylic acid (3.65 g, 25.0 mmol) and sodium acetate (2.2 g, 26.25 mmol) were added to the crude aldehyde in H2O. Benzylamine (2.68 g, 25.0 mmol) was dissolved in aqueous HCl (3 N, 16 mL) and was subsequently added to the stirring solution of the dialdehyde and the dicarboxylic acid over a 15 min period. The reaction mixture was stirred for 3 days at room temperature after which the pH was adjusted to 8 by the addition of potassium carbonate. The resulting solution was extracted with EtOAc (4×50 mL), the organic extracts dried (MgSO4), filtered, and concentrated under vacuum. The resulting residue was purified by silica gel chromatography to give 3.3 g of 9-benzyl-3-oxa-9-aza-bicyclo[3.3.1]nonan-7-one as a yellowish solid. Retention time (min)=0.352 and 0.243, Method [1], MS(ESI) 232.2 (M+H); 1H-NMR (300 MHz, CDCl3) δ 7.49-7.27 (m, 5H), 3.91 (s, 2H), 3.84 (d, J=10.44 Hz, 2H), 3.71 (d, J=10.44 Hz, 2H), 3.15 (d, J=5.5 Hz, 2H), 2.74 (dd, J=15.94, 6.05 Hz, 2H), 2.32 (d, J=15.4 Hz, 2H).
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Synthesis routes and methods II

Procedure details

A solution of C-1 (18 g, 81 mmol) in 40 mL of water and 14 mL acetic acid was heated to 120° C. for 2 h, cooled to room temperature and diluted with 400 mL of pH 4 buffer (160 mL 0.1 M citric acid and 240 mL 0.1 M K2HPO4). After cooling to 0° C., a preformed solution of 9.54 g (66.4 mmol) benzylamine hydrochloride, 100 mL water, and 31 mL concentrated HCl was added dropwise over 10 minutes, keeping the internal temperature below 5° C. Acetonedicarboxylic acid (23.3 g, 160 mmol) was then added in four equal portions, five minutes apart. The pH of the solution was increased to 4 by adding K2HPO4, and the reaction was allowed to warm to room temperature and stir overnight. Solid citric acid was added to return the pH to 4, and the reaction was stirred at room temperature 48 h more, at which time it was cooled to 0° C. and acidified to pH 2 with HCl, and extracted twice with Et2O. The aqueous layer was again cooled to 0° C. and basified to pH 11 with NaOH, and extracted three times with CH2Cl2. The combined organic extracts were washed with 0.1 M citric acid, then with saturated NaHCO3, brine, dried over Na2SO4, and concentrated. The residue was purified by column chromatography on silica gel (0 to 100% EtOAc in hexanes) to provide C-2 as a yellowish solid. Data for C-2: 1H NMR (CDCl3, 500 MHz) δ 7.45-7.2 (m, 5H), 3.9 (s, 2H), 3.8 (m, 2H), 3.7 (m, 2H), 3.2 (m, 2H), 2.7 (m, 2H), 2.3 (m, 2H) ppm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Reactant of Route 2
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Reactant of Route 3
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Reactant of Route 4
Reactant of Route 4
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Reactant of Route 5
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Reactant of Route 6
Reactant of Route 6
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Citations

For This Compound
2
Citations
X Dai, A Stamford, H Liu, B Neustadt, J Hao… - Bioorganic & Medicinal …, 2015 - Elsevier
The design and synthesis of two conformationally restricted oxazabicyclo octane derivatives as GRP119 agonists is described. Derivatives of scaffold C, with syn configuration, have the …
Number of citations: 10 www.sciencedirect.com
坂井啓紀 - 2021 - repository.kulib.kyoto-u.ac.jp
第 1 章 緒言 SUN13837 (1) は FGF-1 受容体を介して FGF シグナルを活性化することで塩基性線維芽細胞成長因子 (basic fibroblast growth factor, bFGF) と同様の神経細胞保護作用を示す低…
Number of citations: 3 repository.kulib.kyoto-u.ac.jp

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